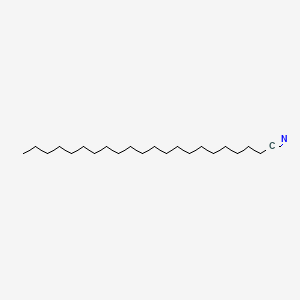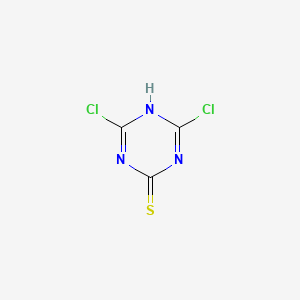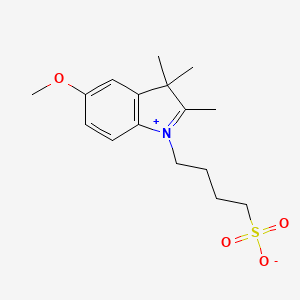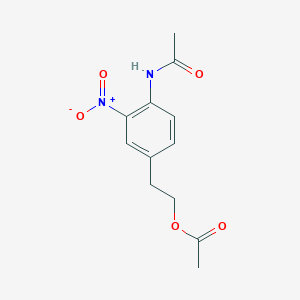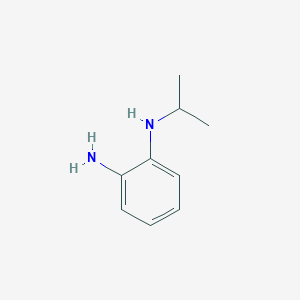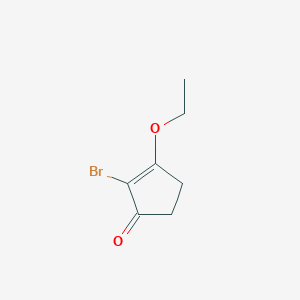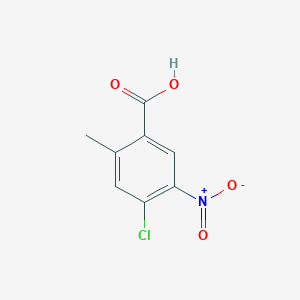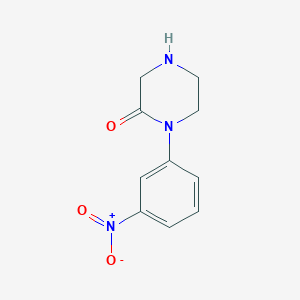
1-(3-Nitrofenil)piperazin-2-ona
Descripción general
Descripción
“1-(3-Nitrophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H11N3O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazin-2-one derivatives, which includes “1-(3-Nitrophenyl)piperazin-2-one”, has been a subject of research. A method has been developed for the synthesis of chiral piperazines through Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of “1-(3-Nitrophenyl)piperazin-2-one” is represented by the molecular formula C10H11N3O3 . The molecular weight of the compound is 221.21 .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperazina
1-(3-Nitrofenil)piperazin-2-ona: se utiliza en la síntesis de diversos derivados de piperazina. Estos derivados son importantes debido a su amplia gama de actividades biológicas y farmacéuticas. Se emplean en fármacos como la trimetazidina y la ranolazina, que se utilizan para tratar la angina de pecho .
Agentes Antifúngicos
Este compuesto sirve como precursor en la síntesis de derivados de cinolina, que han demostrado potencial como agentes antifúngicos. La ciclación intramolecular de compuestos relacionados mediada por ácido polifosfórico (PPA) conduce a la formación de estos agentes antifúngicos .
Ciencia de Materiales
En la ciencia de materiales, This compound se explora por sus propiedades y aplicaciones potenciales en el desarrollo de nuevos materiales. Su estructura molecular y reactividad se pueden aprovechar para crear nuevos compuestos con características específicas adecuadas para aplicaciones en ciencia de materiales .
Ciencia Ambiental
Las hojas de datos de seguridad de This compound proporcionan información crucial sobre la manipulación, el almacenamiento y la eliminación, lo cual es esencial para la seguridad ambiental y el cumplimiento. Ayuda a evaluar el impacto ambiental y las precauciones necesarias para fines de investigación y desarrollo .
Investigación Farmacéutica
En la investigación farmacéutica, este compuesto se investiga por su papel en el desarrollo de nuevos agentes terapéuticos. Su estructura se analiza para el diseño y síntesis de fármacos, contribuyendo al descubrimiento de nuevos medicamentos .
Aplicaciones Industriales
This compound: también es importante en aplicaciones industriales, particularmente en la industria farmacéutica. Se utiliza en la síntesis de varios compuestos que pueden conducir al desarrollo de nuevos fármacos o a la mejora de los existentes .
Safety and Hazards
The safety data sheet for “1-(3-Nitrophenyl)piperazin-2-one” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
1-(3-nitrophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10-7-11-4-5-12(10)8-2-1-3-9(6-8)13(15)16/h1-3,6,11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWUZSXMPSDONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453889 | |
| Record name | 1-(3-nitrophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215649-84-6 | |
| Record name | 1-(3-nitrophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)
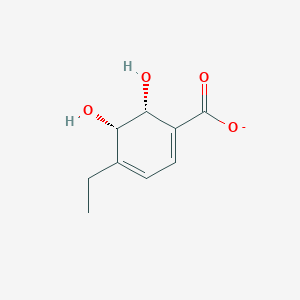
![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)

